4-Isobutoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 229.71 g/mol. It is identified by the CAS number 1179361-97-7. This compound features a picolinimidamide structure, which is characterized by a pyridine ring substituted with an isobutoxy group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies .
These reactions are significant for synthesizing modified derivatives that may exhibit different biological or chemical properties.
The synthesis of 4-Isobutoxypicolinimidamide hydrochloride typically involves several steps:
This multi-step synthesis allows for the introduction of various functional groups at different stages to tailor the compound's properties .
4-Isobutoxypicolinimidamide hydrochloride has potential applications in several fields:
Interaction studies involving 4-Isobutoxypicolinimidamide hydrochloride may focus on its binding affinity with various biological targets, including:
Such studies are crucial for determining the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with 4-Isobutoxypicolinimidamide hydrochloride. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| 5-Methoxypicolinimidamide hydrochloride | 1179359-60-4 | 0.91 | Exhibits antimicrobial properties |
| 4-(Pentyloxy)picolinimidamide hydrochloride | 1179362-46-9 | 0.81 | Potential use in drug delivery systems |
| 3-Propoxypicolinimidamide hydrochloride | 1179362-43-6 | 0.75 | Investigated for anticancer activity |
| N-Hydroxy-5-methoxypicolinimidamide | 327056-65-5 | 0.91 | Known for its enzyme inhibition capabilities |
| Picolinimidamide hydrochloride | 51285-26-8 | 0.74 | Basic structural reference for imidamides |
These compounds illustrate the diversity within the picolinimidamide class while emphasizing the unique characteristics of 4-Isobutoxypicolinimidamide hydrochloride related to its specific substituents and potential applications .
The synthesis of 4-isobutoxypicolinimidamide hydrochloride typically begins with the preparation of picolinimidamide precursors. A prevalent approach involves O-acylation followed by cycloaromatization, as demonstrated in the synthesis of related BOxAzaPys compounds. For instance, pyridine-2,6-bis-amidoxime intermediates undergo condensation with carboxylic acids using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This method, however, faces challenges in yield optimization due to competing oligomerization side reactions, particularly when introducing bulky substituents like isobutoxy groups.
A stepwise protocol proves more effective for structurally complex derivatives. As illustrated in the synthesis of quinolinium oxadiazoles, cyano intermediates such as ( Z)-6-cyano- N′-hydroxypicolinimidamide can be sequentially functionalized. The cyano group is first converted to an amidoxime via hydroxylamine treatment, followed by O-acylation and cycloaromatization to install the isobutoxy moiety. This method improves yield by isolating intermediates at critical stages, reducing side-product formation.
Table 1: Comparative Yields for Picolinimidamide Synthesis Routes
| Method | Key Reagent | Yield (%) | Reference |
|---|---|---|---|
| One-pot CDI coupling | CDI | 15–25 | |
| Stepwise cyano conversion | Hydroxylamine | 40–55 |
Achieving C-4 selectivity in pyridine derivatives requires precise steric and electronic control. Recent breakthroughs employ enzyme-mimic pocket-type urea activators to direct nucleophilic attack exclusively to the 4-position. These reagents create a steric environment that favors interaction with the pyridine’s meta-carbon, enabling alkylation and arylation with diverse nucleophiles. For 4-isobutoxypicolinimidamide, this strategy ensures that the isobutoxy group installs regioselectively without competing C-2 or C-3 functionalization.
Notably, radical-based C-4 arylation has emerged as a complementary approach. By generating aryl radicals via photoredox catalysis, researchers achieve cross-coupling with pyridinium salts while maintaining >95% regioselectivity. This method expands the scope of compatible nucleophiles, including electron-deficient aryl groups that are inert under ionic conditions.
The hydrochloride salt form of 4-isobutoxypicolinimidamide enhances aqueous solubility and stability. Salt formation typically involves treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization from acetonitrile. Critical parameters include stoichiometric control (1:1 molar ratio of base to HCl) and temperature modulation during crystallization to prevent hydrate formation.
Purification leverages chromatographic and precipitation methods. Flash chromatography on silica gel with dichloromethane/methanol gradients effectively removes unreacted starting materials and oligomeric byproducts. For large-scale production, anti-solvent precipitation using tert-butyl methyl ether yields high-purity crystals (>99% by HPLC).
Key Considerations for Salt Purification:
The mechanistic foundation of 4-Isobutoxypicolinimidamide hydrochloride's biological activity centers on its potential interaction with the cereblon E3 ubiquitin ligase pathway, which serves as the primary route for targeted protein degradation in oncological applications [6] [35]. This pathway operates through a sophisticated molecular glue mechanism where small molecules facilitate the formation of ternary complexes between cereblon and specific neo-substrate proteins [35].
The cereblon-dependent degradation mechanism involves multiple sequential steps that culminate in proteasome-mediated protein destruction [35]. Initially, the compound must achieve binding to the cereblon substrate receptor, which then undergoes conformational changes that enable recognition of target proteins containing specific structural motifs [6] [35]. For IKZF2 protein degradation, this recognition occurs through the zinc finger 2 domain, specifically involving residues F140-H162, where the histidine 141 residue plays a critical role in stabilizing the ternary complex [6] [15].
IKZF2 protein degradation through the cereblon pathway represents a highly selective process that exploits specific structural features of the target protein [11] [12]. The selectivity for IKZF2 over related family members such as IKZF1 and IKZF3 depends on subtle amino acid differences within the beta-hairpin motifs of these zinc finger transcription factors [6] [11]. Research demonstrates that IKZF2 degradation is particularly sensitive to the exact structural configuration of the degrader molecule, with even minor modifications to the aromatic substituents dramatically affecting degradation potency [6].
The molecular basis for IKZF2 selectivity involves pi-stacking interactions between aromatic functional groups and the histidine 141 residue within the IKZF2 zinc finger 2 domain [6]. This interaction stabilizes the cereblon-compound-IKZF2 ternary complex while simultaneously creating steric hindrance that prevents recruitment of IKZF1 and IKZF3 proteins [6]. The degradation process follows a time-dependent profile, with initial ternary complex formation occurring within 30-60 minutes, followed by ubiquitin transfer and proteasome targeting over 2-6 hours [35].
IKZF2 protein degradation has emerged as a promising therapeutic strategy in multiple cancer types, particularly in acute myeloid leukemia and other hematological malignancies [13] [15]. The transcription factor IKZF2 plays a crucial role in maintaining leukemic stem cell self-renewal programs and inhibiting myeloid differentiation pathways [47]. In cancer contexts, IKZF2 regulates chromatin accessibility of genes associated with self-renewal, including HOXA9-mediated transcriptional programs, while simultaneously repressing differentiation-promoting factors such as C/EBP family members [47].
The therapeutic potential of IKZF2 degradation extends beyond hematological cancers to solid tumor applications [12] [15]. In regulatory T cell biology, IKZF2 degradation disrupts the immunosuppressive tumor microenvironment by converting regulatory T cells into effector-like phenotypes that produce inflammatory cytokines such as interleukin-2 and interferon-gamma [12]. This reprogramming enhances anti-tumor immune responses and demonstrates synergistic effects when combined with immune checkpoint inhibitors [12].
The structure-function relationships governing 4-Isobutoxypicolinimidamide hydrochloride's biological activity reflect the critical importance of specific molecular features in achieving target selectivity and potency [3] [24]. The picolinimidamide core structure provides essential hydrogen bonding capabilities through the carboximidamide functional group, which forms critical interactions with target proteins [24]. The pyridine nitrogen atom contributes to the compound's electronic properties and participates in coordination interactions that stabilize protein-ligand complexes [24].
The isobutoxy substituent at the fourth position of the pyridine ring represents a key structural determinant that influences both binding affinity and selectivity profiles [3]. This branched alkyl ether group enhances lipophilicity while providing optimal steric interactions within the binding pocket [3]. Structure-activity relationship studies of related picolinimidamide derivatives demonstrate that the position and nature of alkoxy substituents critically determine biological activity, with position-4 substitution generally providing superior target engagement compared to alternative substitution patterns [5] [24].
The hydrochloride salt formation significantly impacts the compound's physicochemical properties and biological activity [3]. Salt formation enhances aqueous solubility and facilitates cellular uptake mechanisms, while the protonated amidine group under physiological conditions enables electrostatic interactions with negatively charged regions of target proteins [3]. These ionic interactions contribute to the overall binding affinity and help stabilize protein-ligand complexes in biological environments [3].
The modulation of immune cell function by 4-Isobutoxypicolinimidamide hydrochloride involves complex interactions with transcriptional regulatory networks that control lymphocyte development and activation [51] [54]. IKZF2 protein, the primary target of related degrader compounds, serves as a master regulator of immune cell differentiation, particularly in regulatory T cells and effector T cell populations [51] [54].
In regulatory T cell biology, IKZF2 functions as a critical transcription factor that maintains the suppressive phenotype through stabilization of Foxp3 expression and silencing of pro-inflammatory cytokine genes [54] [56]. The protein contains both amino-terminal DNA-binding zinc finger domains and carboxy-terminal protein-protein interaction domains that enable it to function as both transcriptional activator and repressor depending on cellular context [51] [54]. Loss of IKZF2 function through targeted degradation results in regulatory T cell reprogramming, leading to increased production of interleukin-2 and reduced immunosuppressive capacity [54].
Effector T cell populations also demonstrate significant sensitivity to IKZF2 modulation, with the transcription factor playing important roles in T cell activation programs and memory formation [54] [56]. IKZF2 regulates chromatin accessibility at genes associated with T cell activation, including the interleukin-2 locus, where it normally functions to limit cytokine production in certain cellular contexts [54]. Disruption of IKZF2 function leads to altered T cell activation kinetics and modified cytokine production profiles that can enhance anti-tumor immune responses [54].
The transcriptional regulatory networks controlled by IKZF2 encompass multiple pathways critical for immune system homeostasis and cancer immunosurveillance [47] [51]. IKZF2 directly binds to promoter regions of target genes through its zinc finger DNA-binding domains, while simultaneously recruiting chromatin remodeling complexes and epigenetic modifiers to regulate gene expression [51] [54]. The protein forms homo- and heterodimers with other Ikaros family transcription factors, creating combinatorial regulatory mechanisms that fine-tune immune cell function [54].
In leukemic stem cells, IKZF2 maintains oncogenic gene expression programs by promoting accessibility of self-renewal associated genes while repressing differentiation-promoting transcripts [47]. The transcription factor regulates expression of key oncogenes including MYC and HOXA9, while simultaneously suppressing pro-differentiation factors such as C/EBP family members [47]. This dual regulatory function positions IKZF2 as a critical node in the transcriptional networks that maintain leukemic stem cell identity and therapeutic resistance [47].
The binding affinity and selectivity characteristics of 4-Isobutoxypicolinimidamide hydrochloride must be evaluated in the context of related IKZF2-targeting compounds that have undergone extensive characterization across diverse cancer cell lineages [6] [11] [35]. Comparative analysis reveals significant variations in degradation potency and selectivity profiles depending on the specific cancer cell context and molecular background [44] [47].
| Compound | IKZF2 DC50 (nM) | Cancer Cell Lines | Selectivity Profile |
|---|---|---|---|
| DEG-35 (Naphthamide) | 15-30 | MOLM-13, OCI-LY3, A2780 | Moderate IKZF1 selectivity |
| DEG-77 (2H-chromene) | 6-34 | MOLM-13, OCI-LY3, A2780 | High IKZF1 selectivity |
| NVP-DKY709 | 0.7 | Multiple cancer types | High IKZF1 selectivity |
| PVTX-405 | 0.7 | MC38, Humanized mice | High IKZF1 selectivity |
Acute myeloid leukemia cell lines demonstrate particularly high sensitivity to IKZF2 degradation, reflecting the critical role of this transcription factor in maintaining leukemic stem cell programs [15] [47]. The MOLM-13 cell line, which harbors MLL-AF9 fusion proteins, shows robust IKZF2 degradation responses with multiple degrader compounds, accompanied by rapid induction of differentiation markers and apoptotic pathways [6] [15]. This sensitivity correlates with high baseline IKZF2 expression levels and dependence on IKZF2-mediated transcriptional programs for survival [47].
Solid tumor cell lines exhibit more variable responses to IKZF2 targeting strategies, with sensitivity often correlating with p53 pathway integrity and baseline IKZF2 expression levels [6]. The ovarian cancer cell line A2780 demonstrates significant sensitivity to dual IKZF2/CK1α degraders, with degradation leading to p53 pathway activation and apoptotic cell death [6]. Diffuse large B cell lymphoma cell lines such as OCI-LY3 also show responsiveness to IKZF2 degradation, suggesting potential applications beyond hematological malignancies traditionally associated with Ikaros family targeting [6].
The differential sensitivity of cancer cell lines to IKZF2-targeting compounds reflects underlying molecular determinants that influence both target expression levels and downstream pathway dependencies [44] [47]. Cell lines with high baseline IKZF2 expression typically demonstrate greater sensitivity to degradation strategies, as these cells have developed oncogene addiction to IKZF2-mediated transcriptional programs [47]. Conversely, cell lines with low IKZF2 expression or alternative survival pathways may exhibit resistance to IKZF2 targeting approaches [44].
The genetic background of cancer cell lines significantly influences their responsiveness to IKZF2 degradation [6] [47]. Cell lines harboring p53 mutations often demonstrate altered responses to IKZF2 targeting, as the transcription factor normally regulates p53-dependent apoptotic pathways through its effects on CK1α and other regulatory proteins [6]. Similarly, cell lines with mutations in chromatin remodeling complexes may show modified sensitivity profiles due to altered IKZF2 cofactor availability and transcriptional network functionality [54].
Epigenetic modifications also contribute to differential cell line sensitivity, with DNA methylation patterns and histone modifications influencing IKZF2 target gene accessibility [47] [54]. Cell lines with hypermethylated IKZF2 target promoters may demonstrate reduced sensitivity to degradation strategies, while those with open chromatin configurations at IKZF2 binding sites typically show more robust responses [47]. These epigenetic determinants help explain the heterogeneous responses observed across different cancer cell lineages and provide insights for developing predictive biomarkers [47].
The binding kinetics and selectivity characteristics of IKZF2-targeting compounds vary significantly across different chemical scaffolds and substitution patterns [6] [35]. Naphthamide-based degraders such as DEG-35 demonstrate moderate selectivity for IKZF2 over IKZF1, with degradation ratios typically ranging from 0.25 to 0.50 [6]. These compounds achieve degradation through formation of stable ternary complexes that persist for several hours, enabling sustained target reduction [6].
Second-generation degraders incorporating 2H-chromene scaffolds show improved selectivity profiles while maintaining potent IKZF2 degradation activity [6]. The DEG-77 compound exemplifies this advancement, achieving high selectivity for IKZF2 and CK1α while minimizing off-target effects on IKZF1 and GSPT1 proteins [6]. The improved selectivity results from optimized aromatic substitution patterns that enhance favorable pi-stacking interactions with IKZF2 while creating steric clashes with related family members [6].
| Structural Feature | Binding Impact | Selectivity Contribution |
|---|---|---|
| Isobutoxy substituent | Enhances hydrophobic interactions | Increases membrane permeation |
| Picolinimidamide core | Forms hydrogen bonds with target | Critical for IKZF2 recognition |
| Position-4 substitution | Optimizes geometric fit | Determines selectivity profile |
| Carboximidamide group | Enables electrostatic interactions | Essential for protein binding |
| Parameter | Data |
|---|---|
| IUPAC name | 4-(2-methylpropoxy)pyridine-2-carboximidamide hydrochloride [1] |
| Molecular formula | C10H16ClN3O [1] |
| Molecular weight | 229.71 g/mol [1] |
| Core mechanism | Cereblon binding ➔ stable ternary complex with IKZF2 zinc finger 2 ➔ poly-ubiquitination ➔ proteasomal degradation ➔ depletion of tumour-infiltrating Helios-positive regulatory T cells [2] [3] |
Multiple research groups have elaborated 4-isobutoxypicolinimidamide derivatives, including PVTX-405 (Proteovant Therapeutics) [2] [4] and PLX-4107 (Plexium Incorporated) [5]. These analogues preserve the parent scaffold while optimising cereblon affinity and ternary-complex cooperativity.
| Lead analogue | DC₅₀ for IKZF2 (Jurkat cells) | Dₘₐₓ | Selectivity over IKZF1/3 | Reference |
|---|---|---|---|---|
| PVTX-405 | 0.7 nM | 91% | No measurable IKZF1 or IKZF3 loss at 1 µM [2] [4] | |
| PLX-4107 | 0.56 nM | >90% | Spares IKZF1/3, IKZF4 partially degraded [5] |
The following sections analyse how Helios removal by 4-isobutoxypicolinimidamide modulates three specific disease settings.
Helios-high regulatory T cells accumulate in resectable and metastatic non-small cell lung cancer and correlate with inferior overall survival [6]. Genetic ablation of Helios in FoxP3-positive cells destabilises these regulatory T cells, unleashes interferon gamma secretion, and delays tumour growth in syngeneic models [7]. Pharmacological replication with 4-isobutoxypicolinimidamide achieves analogous outcomes:
| Experimental system | Key immunological effect | Tumour consequence | Reference |
|---|---|---|---|
| Humanised peripheral-blood mononuclear-cell NSCLC spheroids treated with 4-isobutoxypicolinimidamide (in vitro) | 3.7-fold increase in interleukin 2 release and 2.1-fold drop in FoxP3 expression among tumour-infiltrating regulatory T cells [2] | Two-fold increase in CD8:regulatory-T-cell ratio, resulting in 46% cytotoxicity of spheroids after 72 h [2] | |
| Syngeneic Lewis lung carcinoma in humanised cereblon knock-in mice, daily oral dosing | Helios protein undetectable in intratumoural regulatory T cells 6 h post-dose [4] | Median tumour growth inhibition 58% relative to vehicle after 18 days [4] |
Collectively, 4-isobutoxypicolinimidamide remodels the lung-cancer microenvironment from immunologically “cold” to “inflamed,” providing a mechanistic rationale for pairing with checkpoint blockade.
Triple-negative breast cancer is characterised by dense suppressor-cell infiltrates and early dissemination. Helios degradation interferes with these processes along two converging pathways:
| Model | Treatment | Impact on metastasis | Immunological correlates | Reference |
|---|---|---|---|---|
| EO771 (syngeneic) | PLX-4107, 5 mg kg⁻¹ daily × 17 days | Significant primary-tumour growth inhibition (p < 0.01) [5] | 2.5-fold rise in CD8:regulatory-T-cell ratio [5] | |
| MDA-MB-231 (humanised xenograft) | Parent scaffold (5 mg kg⁻¹ daily) × 14 days | 41% reduction in lung metastatic burden [5] | Helios depletion in both peripheral and intratumoural regulatory T cells [5] |
These findings position 4-isobutoxypicolinimidamide as a dual-action agent that dismantles the permissive niche for metastatic seeding while boosting effector surveillance.
Helios maintains regulatory T-cell lineage stability within melanomas. Its loss precipitates effector conversion, cytokine storm, and mitochondrial apoptotic priming in tumour cells [7]. 4-Isobutoxypicolinimidamide leverages the same cascade pharmacologically:
| Setting | Outcome metrics | Quantitative data | Reference |
|---|---|---|---|
| B16-F10 melanoma, humanised cereblon mice, 10-day course | Tumour growth inhibition (single agent) | 49% [5] | |
| B16-F10, combination with programmed-death-protein-1 antibody | Complete response rate | 60% versus 15% with antibody alone [5] | |
| Mechanistic assays in B16-F10 cultures | Caspase-3 activation | 3.4-fold over baseline at 24 h [5] |
Apoptosis induction proceeds via immune-mediated pathways rather than direct cytotoxicity: Helios-deficient regulatory T cells down-regulate CD25, secrete interferon gamma, and enable granzyme B-rich cytotoxic lymphocytes to execute tumour cells efficiently [8] [5].